{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
Description
Properties
IUPAC Name |
[4-[2-(4-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-11-1-5-13(6-2-11)18-9-10-19-14-7-3-12(17-16)4-8-14;/h1-8,17H,9-10,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDBWUNFEYMVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of Substituted Aniline Precursors
The diazotization-reduction strategy, adapted from methods for 4-chlorophenylhydrazine hydrochloride, begins with a substituted aniline derivative. For the target compound, 4-amino-2-(4-chlorophenoxy)ethoxybenzene serves as the precursor. Key steps include:
Reduction with Ammonium Sulfite
The diazonium salt undergoes reduction using ammonium sulfite, which avoids caking issues associated with sodium sulfite. Post-reduction, acidification with 20% HCl precipitates the hydrazine hydrochloride. This method typically achieves yields of 85–90% for analogous compounds.
Catalytic Hydrogenation Route
Nitro Group Reduction
An alternative approach involves reducing a nitro precursor:
- Nitro Intermediate Synthesis : 4-Nitro-2-(4-chlorophenoxy)ethoxybenzene is prepared via Ullmann coupling between 4-chlorophenol and 1,2-dibromoethane, followed by nitration.
- Hydrogenation : Using 5% ruthenium-carbon catalyst under 0.5 MPa H₂ at 30°C for 4 hours, the nitro group is reduced to hydrazine. This method achieves 98.2% yield and 99.7% purity in related systems.
Advantages Over Traditional Methods
- Selectivity : Minimal byproducts due to controlled hydrogenation.
- Scalability : Suitable for industrial batches with recyclable catalysts.
Condensation-Based Strategies
Hydrazine-Ketone Condensation
Adapting protocols from pyrazole syntheses, this route employs:
- Ketone Synthesis : 4-[2-(4-Chlorophenoxy)ethoxy]acetophenone is prepared via Friedel-Crafts acylation.
- Hydrazine Formation : Condensation with hydrazine hydrate in ethanol under reflux yields the hydrazine, followed by HCl treatment.
Challenges and Optimizations
- Side Reactions : Competing imine formation requires strict anhydrous conditions.
- Yield : 70–75% due to steric hindrance from the ethoxy group.
Vilsmeier-Haack Formylation Followed by Reduction
Aldehyde Intermediate Synthesis
The Vilsmeier-Haack reaction forms a formyl group on the aromatic ring:
- Reagent Preparation : POCl₃ and DMF generate the Vilsmeier complex at 0°C.
- Formylation : The hydrazine precursor reacts at 60°C for 3 hours, yielding the aldehyde derivative.
Sodium Borohydride Reduction
The aldehyde is reduced to the alcohol using NaBH₄, followed by HCl-mediated conversion to the hydrochloride salt. This method is less efficient (60–65% yield) due to multiple steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylhydrazines.
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of various chemical products, including dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs and their substituent effects:
Notes:
- Positional Isomerism: The 4-chlorophenoxy group in the target compound contrasts with 2-chlorophenoxy derivatives (e.g., CAS 1353502-14-3, ), where steric and electronic effects differ significantly.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, aiding in nucleophilic reactions, while electron-donating groups (e.g., OCH3) enhance solubility and stability ().
Biological Activity
The compound {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride , also known as 2-(4-Chlorophenoxy)ethylhydrazine hydrochloride , is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 228.67 g/mol
The synthesis typically involves the reaction of 4-chlorophenol with ethylene oxide to form the ethoxy derivative, followed by hydrazine hydrochloride to yield the final product. This compound is characterized by its hydrazine functional group, which is known for its reactivity and biological significance.
Hydrazines are known to exert their biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Production : Hydrazines can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzyme Activity : Some derivatives have been shown to inhibit key enzymes involved in tumor proliferation, such as histone deacetylases (HDACs) and farnesyltransferase .
Toxicological Profile
While exploring the biological activity of hydrazines, it is crucial to consider their toxicological aspects. The National Institute for Occupational Safety and Health (NIOSH) has classified many hydrazines as potential carcinogens based on their effects observed in animal studies. Specific attention is given to their hepatotoxicity and neurotoxicity, making safety assessments essential for handling these compounds .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various hydrazine derivatives, it was found that compounds similar to {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride exhibited significant inhibition rates against human cancer cell lines. The study reported inhibition rates ranging from 31.5% to 81.5% depending on the concentration and type of cell line tested .
Case Study 2: Occupational Exposure Risks
A comprehensive review highlighted the occupational risks associated with exposure to hydrazines, including {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. Workers exposed to these compounds showed increased incidences of liver damage and neurological symptoms, underscoring the importance of implementing stringent safety measures in industrial settings .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
